

Application Notes and Protocols for the Chemical Synthesis of Benzoylgomisin O

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Compound of Interest

Compound Name: *Benzoylgomisin O*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis of **Benzoylgomisin O**, a dibenzocyclooctadiene lignan with potential therapeutic applications. The synthesis involves a multi-step total synthesis of the precursor, Gomisin O, followed by a final benzoylation step.

Part 1: Total Synthesis of (+)-Gomisin O

The total synthesis of (+)-Gomisin O can be achieved through a convergent strategy involving the preparation of two key aromatic fragments, followed by their coupling and subsequent cyclization to form the characteristic dibenzocyclooctadiene core. The following protocol is adapted from established synthetic routes for related dibenzocyclooctadiene lignans.

Key Synthetic Steps:

- Asymmetric Crotylation: Establishment of the initial stereocenters.
- Suzuki-Miyaura Coupling: Formation of the biaryl bond.
- Intramolecular Biaryl Cuprate Coupling: Formation of the eight-membered ring.

Experimental Protocol: Total Synthesis of (+)-Gomisin O

A plausible multi-step synthesis of (+)-Gomisin O is outlined below. This protocol is based on the successful synthesis of structurally related dibenzocyclooctadiene lignans and represents a viable route for researchers.

Step 1: Synthesis of the Boronic Acid Fragment

This involves the preparation of a suitably functionalized aryl boronic acid, a key component for the subsequent Suzuki-Miyaura coupling.

Step	Reaction	Reagents and Conditions	Yield (%)
1a	Bromination of Sesamol	NBS, CCl ₄ , rt, 12 h	95
1b	Methylation	CH ₃ I, K ₂ CO ₃ , Acetone, reflux, 8 h	98
1c	Lithiation and Borylation	n-BuLi, THF, -78 °C; then B(OMe) ₃ ; then H ₃ O ⁺	85

Step 2: Synthesis of the Vinylic Iodide Fragment

This involves the preparation of a vinylic iodide with the necessary stereochemistry for the coupling reaction.

Step	Reaction	Reagents and Conditions	Yield (%)
2a	Asymmetric Crotylation of 3,4,5-Trimethoxybenzaldehyde	(-)-Ipc2B(allyl), BF3·OEt2, CH2Cl2, -78 °C	92
2b	Protection of the secondary alcohol	TBSCl, Imidazole, DMF, rt, 12 h	97
2c	Hydroiodination of the terminal alkene	NIS, AcOH, CH2Cl2, 0 °C to rt, 4 h	88

Step 3: Suzuki-Miyaura Coupling and Formation of the Dibenzocyclooctadiene Core

The two fragments are coupled, followed by cyclization to form the core structure of Gomisin O.

Step	Reaction	Reagents and Conditions	Yield (%)
3a	Suzuki-Miyaura Coupling	Boronic acid from Step 1, Vinylic iodide from Step 2, Pd(PPh3)4, K2CO3, Toluene/H2O, 90 °C, 12 h	80
3b	Deprotection of the silyl ether	TBAF, THF, rt, 2 h	95
3c	Intramolecular Oxidative Coupling	Cu(OTf)2, CH2Cl2, -78 °C to rt, 6 h	65
3d	Reduction of the lactone	DIBAL-H, Toluene, -78 °C, 1 h	90

Diagram of the Total Synthesis of (+)-Gomisin O



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Caption: Synthetic pathway for (+)-Gomisin O.

Part 2: Benzoylation of (+)-Gomisin O to Benzoylgomisin O

The final step in the synthesis of **Benzoylgomisin O** is the selective benzoylation of the tertiary alcohol in Gomisin O. This can be a challenging transformation due to the sterically hindered nature of the hydroxyl group. The following protocol is a proposed method based on established procedures for the benzoylation of complex and sterically hindered alcohols.

Experimental Protocol: Benzoylation of (+)-Gomisin O

Reagents and Materials:

- (+)-Gomisin O
- Benzoyl chloride (BzCl)
- 4-(Dimethylamino)pyridine (DMAP)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

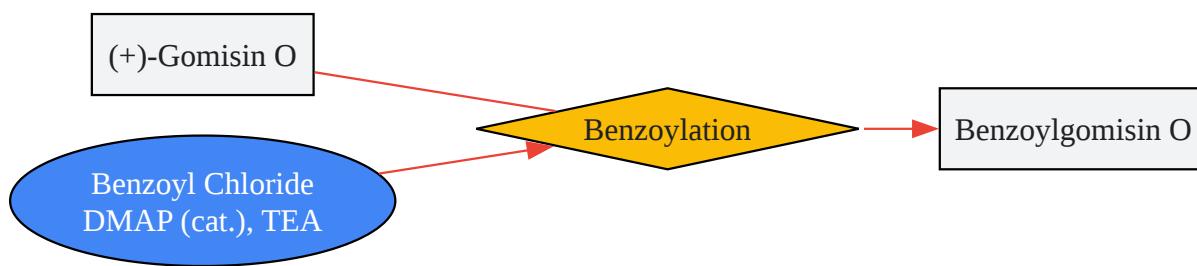
Procedure:

- To a solution of (+)-Gomisin O (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (3.0 eq) and a catalytic amount of DMAP (0.1 eq).
- Slowly add benzoyl chloride (1.5 eq) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **Benzoylgomisin O**.

Quantitative Data (Expected):

Substrate	Product	Reagents	Solvent	Temp (°C)	Time (h)	Yield (%)
(+)-Gomisin O	Benzoylgomisin O	BzCl, DMAP, TEA	DCM	0 to rt	12-24	70-85 (estimated)

Diagram of the Benzoylation Reaction

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Caption: Final benzoylation step to yield **Benzoylgomisin O**.

Disclaimer: The provided protocols are intended for use by qualified researchers and scientists. Appropriate safety precautions should be taken when handling all chemicals. The expected yields are based on literature for similar reactions and may vary. Optimization of reaction conditions may be necessary to achieve the desired outcome.

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